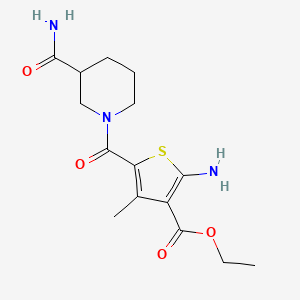
ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
Ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: Its derivatives are explored for use in organic electronics and as conductive materials.
作用機序
The mechanism of action of ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the piperidine and carbamoyl groups, making it less complex.
2-Amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
Ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate is unique due to the presence of both the piperidine and carbamoyl groups, which contribute to its potential biological activity and versatility in chemical reactions.
特性
IUPAC Name |
ethyl 2-amino-5-(3-carbamoylpiperidine-1-carbonyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-15(21)10-8(2)11(23-13(10)17)14(20)18-6-4-5-9(7-18)12(16)19/h9H,3-7,17H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQQPYPNYBCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC(C2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386652 |
Source


|
| Record name | STK375645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-75-7 |
Source


|
| Record name | STK375645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[benzyl(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B4912373.png)
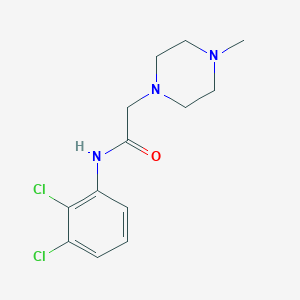
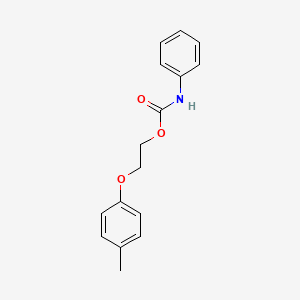
![4-{[4-(benzyloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4912386.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4912393.png)

![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4912423.png)
![{2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B4912429.png)
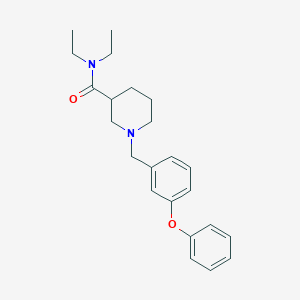
![7-[(2,4-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B4912441.png)
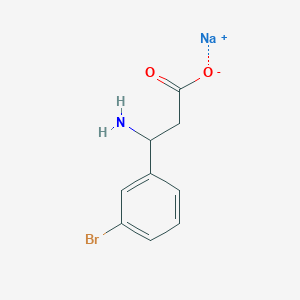
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B4912460.png)
![6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4912475.png)
![N-cyclopropyl-4-methoxy-3-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4912485.png)
